molecular formula C18H14O2 B611537 9-Cyclopropylphenanthrene-3-carboxylic acid CAS No. 1333111-40-2

9-Cyclopropylphenanthrene-3-carboxylic acid

Cat. No. B611537
M. Wt: 262.31
InChI Key: OUWRRDKZWBVAHB-UHFFFAOYSA-N
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Description

“9-Cyclopropylphenanthrene-3-carboxylic acid” is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.30256 . It is a carboxylic acid derivative of phenanthrene .


Molecular Structure Analysis

The molecular structure of “9-Cyclopropylphenanthrene-3-carboxylic acid” consists of a phenanthrene core with a cyclopropyl group at the 9-position and a carboxylic acid group at the 3-position . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phenanthrene Derivatives : 9-Cyclopropylphenanthrene-3-carboxylic acid is utilized in the synthesis of phenanthrene derivatives. A notable method involves using Iron(III) chloride for mild synthesis, presenting an environmentally friendly and practical route for large-scale production of the phenanthrene ring (Wang et al., 2008).

  • Synthesis of Novel Allosteric Modulators : This compound has been used in the synthesis of novel 3,9-disubstituted phenanthrene derivatives. These derivatives are explored for their potential modulatory activity at the N-methyl-d-aspartate (NMDA) receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).

Applications in Organic Chemistry

  • Intramolecular Oxidative Coupling : 9-Cyclopropylphenanthrene-3-carboxylic acid is a key intermediate in the intramolecular oxidative coupling of phenyl acrylic acids. This method offers mild reaction conditions and easy purification, valuable for the efficient synthesis of phenanthrenes (Ji et al., 2014).

  • Lewis Acid-Mediated Carboxylation : The compound is also produced via direct and regioselective carboxylation of fused aromatic compounds with carbon dioxide, aided by a Lewis acid. This method highlights an innovative approach in organic synthesis (Suzuki et al., 2002).

Safety And Hazards

The safety and hazards associated with “9-Cyclopropylphenanthrene-3-carboxylic acid” are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

9-cyclopropylphenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWRRDKZWBVAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Cyclopropylphenanthrene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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